2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate
Description
This compound is a benzothiazole derivative featuring a 4-methylpiperazine substituent at position 2 and a 2-(4-chlorophenoxy)acetate ester at position 5. The benzothiazole core is a privileged scaffold in medicinal chemistry, often associated with bioactivity, while the 4-chlorophenoxy acetate moiety is linked to metabolic modulation and CNS activity in analogs like Centrophenoxine . The 4-methylpiperazine group may enhance solubility and bioavailability, common in drug design for optimizing pharmacokinetics.
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 2-(4-chlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-23-8-10-24(11-9-23)20-22-17-7-6-16(12-18(17)28-20)27-19(25)13-26-15-4-2-14(21)3-5-15/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYSTYSIDYMMBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate typically involves multiple steps. One common method includes the reaction of 2-aminothiophenol with 4-chlorophenoxyacetic acid in the presence of a dehydrating agent to form the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety or the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for certain targets. The chlorophenoxy group may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
A comparative analysis of key structural analogs is summarized below:
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| Target Compound | 1,3-Benzothiazole | 4-Methylpiperazin-1-yl (position 2); 2-(4-chlorophenoxy)acetate (position 6) | Ester, piperazine, chlorophenoxy |
| Centrophenoxine (Dimethylaminoethyl ester) | N/A | 2-(Dimethylamino)ethyl ester of 4-chlorophenoxyacetate | Ester, dimethylamino, chlorophenoxy |
| 5-((4-Chlorophenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 1,2,4-Triazole | (4-Chlorophenoxy)methyl, phenyl, thiol | Triazole, thiol, chlorophenoxy |
| 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole | 1,3-Benzothiazole + pyrazoline | 4-Methoxyphenyl, phenyl, pyrazoline | Benzothiazole, pyrazoline, methoxy |
Key Observations :
The target compound uniquely combines a benzothiazole core with a methylpiperazine group and a 4-chlorophenoxyacetate ester, distinguishing it from analogs with simpler aminoalkyl esters (e.g., Centrophenoxine) or alternative heterocycles (e.g., triazoles, pyrazolines).
Pharmacological Activity (Inferred from Analogs)
| Compound | Reported or Hypothesized Activity | Mechanism/Notes | References |
|---|---|---|---|
| Target Compound | Potential CNS modulation, antitumor | Benzothiazole (DNA intercalation), piperazine (solubility), chlorophenoxy (metabolic effects) | |
| Centrophenoxine | Nootropic, cognitive enhancement | Cholinergic modulation via acetylcholine esterase inhibition | |
| Triazole-Thiol Derivatives | Antimicrobial, anticancer | Thiol group mediates redox activity; chlorophenoxy enhances lipophilicity | |
| Pyrazoline-Benzothiazole | Antitumor, antidepressant | Pyrazoline modulates serotonin/dopamine pathways; benzothiazole targets DNA |
Hypotheses :
The 4-chlorophenoxyacetate ester could confer metabolic stability, resisting hydrolysis longer than simpler esters.
Biological Activity
The compound 2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl 2-(4-chlorophenoxy)acetate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 359.85 g/mol. The compound features a benzothiazole core linked to a piperazine moiety and an acetate group, which may influence its pharmacological properties.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : Certain derivatives demonstrate significant antibacterial and antifungal activities.
- Neuropharmacological Effects : Compounds featuring piperazine rings are known for their activity on neurotransmitter systems, potentially affecting anxiety and depression.
Anticancer Activity
A study published in Pharmaceutical Research explored the anticancer potential of related benzothiazole compounds. The results indicated that these compounds could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Properties
In another investigation, derivatives similar to this compound were tested against several bacterial strains. The findings revealed significant inhibition zones, suggesting potent antibacterial activity against Gram-positive and Gram-negative bacteria .
Neuropharmacological Effects
Research focusing on piperazine derivatives highlighted their influence on serotonin receptors. These compounds were shown to act as selective serotonin reuptake inhibitors (SSRIs), providing a basis for their potential use in treating mood disorders. The study indicated that modifications to the piperazine structure could enhance receptor affinity and selectivity .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
